molecular formula C17H16N2O4 B3030895 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 1018255-95-2

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B3030895
CAS RN: 1018255-95-2
M. Wt: 312.32 g/mol
InChI Key: PHPRGXDXXVQICU-UHFFFAOYSA-N
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Description

The compound 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method is reported in the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which are synthesized and evaluated for their antileukemic properties . Although the specific compound is not synthesized in the provided papers, the general approach to synthesizing benzimidazole derivatives involves the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often determined using advanced techniques such as X-ray crystallography. For instance, the structure of a related compound, 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole, was determined by X-ray crystallography . This technique provides detailed information about the arrangement of atoms within a molecule and can be crucial for understanding the compound's chemical behavior.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to form new compounds with potential pharmacological activities. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These reactions are typically carried out at room temperature and can yield a variety of new compounds with confirmed structures based on elemental analysis and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. The absorption and fluorescence spectra characteristics of these compounds are investigated to understand their optical properties . For instance, the novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives exhibit blue-green fluorescence in dilute solutions and have varying absorption maxima depending on the structure of the 2-aryl group . These properties are important for the potential application of these compounds in fluorescent materials or as probes in biological systems.

properties

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPRGXDXXVQICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650129
Record name 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018255-95-2
Record name 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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